molecular formula C13H15NO2 B174520 2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one CAS No. 133192-43-5

2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one

Cat. No.: B174520
CAS No.: 133192-43-5
M. Wt: 217.26 g/mol
InChI Key: QAQFBKCSARAZMH-UHFFFAOYSA-N
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Description

The 2-azabicyclo[3.2.1]octane scaffold is recognized as a privileged structure in drug discovery due to its versatile applications and presence in total syntheses . This specific compound, 2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one, represents a simplified E-F ring derivative of the natural product aconitine, which has been identified as an appropriate scaffold that retains the antiproliferative activity of the parent alkaloid . Research has demonstrated that derivatives based on this core structure exhibit significant potential as novel Heat Shock Protein 90 (Hsp90) inhibitors . Hsp90 is a molecular chaperone overexpressed in cancer cells, and its inhibition can disrupt multiple oncogenic pathways, making it a valuable target for cancer therapy . In vitro and in vivo studies have shown that these derivatives can lead to cell cycle arrest and apoptosis, presenting a promising strategy for the treatment of colorectal cancer by overcoming the limitations of current chemotherapeutic agents . This compound serves as a key synthetic intermediate for constructing a library of such derivatives, enabling the exploration of structure-activity relationships to develop potent anti-cancer agents . For Research Use Only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-13-12-8-11(16-13)6-7-14(12)9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQFBKCSARAZMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2CC1OC2=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20565020
Record name 2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133192-43-5
Record name 2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Components

  • Glutaraldehyde : A dialdehyde serving as a bridging agent for cyclization.

  • 3-Oxopentanedioic Acid : Provides the ketone functionality and contributes to ring formation.

  • Benzylamine : Introduces the benzyl substituent at the 2-position of the azabicyclic system.

Mechanistic Pathway

The reaction proceeds through a cascade of steps:

  • Imine Formation : Benzylamine reacts with glutaraldehyde to generate a Schiff base intermediate.

  • Nucleophilic Attack : The enolate of 3-oxopentanedioic acid attacks the imine, forming a β-amino ketone intermediate.

  • Cyclization : Intramolecular aldol condensation and dehydration yield the bicyclic lactam structure.

  • Decarboxylation : Loss of carbon dioxide from the intermediate stabilizes the bicyclic framework.

Table 1: Summary of Mannich Reaction Parameters

ComponentRoleStoichiometryNotes
GlutaraldehydeBridging agent1.0 equivEnables six-membered ring formation
3-Oxopentanedioic AcidKetone source1.2 equivUndergoes decarboxylation
BenzylamineNitrogen and benzyl source1.0 equivLimits side reactions
SolventReaction mediumMethanolFacilitates reflux conditions

Alternative Synthetic Strategies

While the Mannich reaction dominates the literature, other potential routes merit consideration for comparative analysis:

Intramolecular Cyclization of Linear Precursors

Linear precursors containing pre-installed nitrogen and oxygen functionalities can undergo cyclization under basic or acidic conditions. For example:

  • Base-Mediated Cyclization : Treatment of N-benzyl-δ-amino-γ-ketoesters with potassium tert-butoxide induces ring closure via enolate formation.

  • Acid-Catalyzed Lactamization : Protonation of the amine group in δ-lactam precursors promotes nucleophilic attack on the ketone, forming the bicyclic structure.

Table 2: Comparison of Cyclization Methods

MethodYield (%)Key AdvantageLimitation
Base-mediated35–40High stereocontrolSensitive to moisture
Acid-catalyzed25–30Mild conditionsCompeting side reactions

Industrial-Scale Production Considerations

Scaling up the synthesis of this compound presents unique challenges:

Catalyst Optimization

Heterogeneous catalysts like Amberlyst-15 or zeolites improve recyclability and reduce costs compared to homogeneous acids.

Solvent Selection

  • Green Chemistry Metrics : Replacement of methanol with cyclopentyl methyl ether (CPME) enhances sustainability while maintaining reaction efficiency.

  • Boiling Point Considerations : High-boiling solvents like dimethylacetamide (DMA) facilitate higher reaction temperatures, reducing cycle times.

Analytical Characterization

Critical quality control parameters for the synthesized compound include:

Spectroscopic Data

  • 1H NMR (CDCl3) : Key peaks include δ 7.3–7.2 (m, 5H, benzyl aromatic), δ 4.1–3.9 (m, 2H, bridgehead protons), and δ 3.7–3.5 (m, 2H, oxabicyclic protons).

  • IR (KBr) : Strong absorption at 1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C asymmetric stretch).

Chemical Reactions Analysis

Synthetic Preparation

The compound is typically synthesized via Mannich-type cyclization reactions. A representative protocol involves:
Reactants : Dihydrofuran-3-one, benzylamine, paraformaldehyde
Catalyst : Glacial acetic acid
Conditions : Reflux in methanol under nitrogen atmosphere
Yield : 20% after purification by column chromatography .

StepOperationConditionsPurpose
1Reflux3 h at 65°CCyclization via iminium intermediate
2Stirring16 h at 23°CPost-reaction equilibration
3WorkupBasification, ethyl acetate extractionIsolation of crude product

Ketone Functionalization

The 7-keto group participates in nucleophilic additions and reductions:

  • Reduction : LiAlH₄ or NaBH₄ reduces the ketone to a secondary alcohol.
    Product : 2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-ol (hypothetical, based on ).

  • Grignard Addition : Organomagnesium reagents (e.g., MeMgBr) yield tertiary alcohols. Steric hindrance from the bicyclic system may limit reactivity .

Benzyl Group Modifications

The benzyl substituent undergoes typical aromatic chemistry:

Reaction TypeConditionsProductNotes
HydrogenationH₂/Pd-C, EtOHCyclohexylmethyl derivativeRetention of bicyclic core
Electrophilic SubstitutionHNO₃/H₂SO₄Nitrated derivativesPara-selectivity expected

Ring-Opening Reactions

The 6-oxa bridge exhibits sensitivity under acidic or reductive conditions:

  • Acid Hydrolysis : HCl/MeOH cleaves the ether linkage, yielding a linear amino alcohol .

  • Reductive Ring Opening : BH₃·THF reduces the lactone-like structure, producing diol intermediates (analogous to ).

Stability and Side Reactions

  • Thermal Decomposition : Degrades above 200°C, releasing CO and benzyl radicals.

  • Oxidative Stress : Ozone or mCPBA oxidizes the ketone to a lactam (observed in similar azabicyclo ketones ).

Comparative Reactivity Table

ReactionReagents/ConditionsYield RangeKey Reference
Benzyl Hydrogenation10% Pd/C, H₂, EtOH60-75%
Ketone ReductionNaBH₄, MeOH45-50%
Acidic Hydrolysis6M HCl, reflux, 4h30%
Grignard AdditionMeMgBr, THF, 0°C → RT25%

Mechanistic Insights

  • Cyclization : Proceeds via iminium ion formation, followed by formaldehyde-mediated C–N bond formation .

  • Steric Effects : The endo-benzyl group hinders equatorial attack on the ketone, favoring axial selectivity in reductions .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one is C₁₃H₁₅NO₂, with a molecular weight of 217.26 g/mol. It features a bicyclic structure that includes an oxygen atom and a nitrogen atom within its rings, contributing to its biological activity and interaction with various biological targets.

Neurological Research

Research indicates that compounds similar to this compound may exhibit neuroprotective properties. Studies have suggested that these compounds can modulate neurotransmitter systems, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their ability to cross the blood-brain barrier enhances their therapeutic potential in treating neurological disorders.

Antimicrobial Activity

Preliminary studies have shown that this compound possesses antimicrobial properties against various bacterial strains. This makes it a candidate for developing new antibiotics or antimicrobial agents, particularly in an era where antibiotic resistance is a growing concern.

Drug Design

The unique structural characteristics of this compound allow for modifications that can enhance its pharmacological profile. Structure-activity relationship (SAR) studies are essential for optimizing its efficacy and reducing potential side effects in drug development.

Formulation Strategies

Given its predicted boiling point of approximately 370.7 °C and density around 1 g/cm³, formulation strategies must consider stability and solubility when developing pharmaceutical preparations containing this compound. Cold-chain transportation is often required to maintain its integrity during distribution.

Case Study 1: Neuroprotection Mechanisms

A study published in Neuroscience Letters explored the neuroprotective effects of bicyclic compounds similar to this compound on neuronal cell cultures exposed to oxidative stress. Results indicated significant reductions in cell death and oxidative damage markers, suggesting potential therapeutic applications in neurodegenerative diseases.

Case Study 2: Antimicrobial Efficacy

Research conducted by Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of various bicyclic compounds, including derivatives of this compound, against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The findings showed promising activity, warranting further investigation into its mechanism of action.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Neurological ResearchPotential neuroprotective effects; modulation of neurotransmitter systems ,
Antimicrobial ActivityActivity against various bacterial strains; potential for antibiotic development ,
Drug DesignStructure modifications for enhanced efficacy; SAR studies ,
Pharmaceutical FormulationStability considerations; cold-chain requirements ,

Mechanism of Action

The mechanism by which 2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into binding sites, altering the activity of the target and triggering a cascade of biochemical events .

Comparison with Similar Compounds

Pharmacological Relevance

  • β-Lactamase Inhibition : 1,6-Diazabicyclo derivatives (e.g., AVI) exhibit potent inhibition of class A/C β-lactamases, while the 2-benzyl analog’s activity remains underexplored .
  • Anticoagulant Intermediates : Brominated derivatives (e.g., 4-bromo-6-oxabicyclo) are critical for synthesizing edoxaban, a direct FXa inhibitor .

Biological Activity

2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one is a bicyclic compound that integrates both nitrogen and oxygen heteroatoms within its structure. With a molecular formula of C13H15NO2C_{13}H_{15}NO_2 and a molecular weight of approximately 217.26 g/mol, this compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug discovery and pharmacology.

Structural Characteristics

The unique bicyclic framework of this compound contributes to its intriguing chemical properties and biological activities. The presence of the benzyl group at the 2-position and an oxo group at the 7-position enhances its interaction potential with various biological targets, particularly those involved in neurological processes and pain modulation.

Biological Activity

Research indicates that this compound exhibits notable biological activities, especially related to:

1. Pain Modulation:

  • Compounds within the azabicyclo[3.2.1]octane class have shown agonistic or antagonistic effects on opioid receptors, making them candidates for pain relief medications.
  • Studies suggest that this compound may interact with receptors that modulate pain pathways, potentially offering new avenues for analgesic drug development.

2. Antimicrobial Properties:

3. Interaction Studies:

  • Interaction studies are crucial for elucidating the mechanism of action of this compound. Preliminary findings indicate that it may influence similar biochemical pathways as tropane alkaloids, which are known for their diverse pharmacological effects.

The mechanism of action for this compound is hypothesized to involve interactions with specific receptors in the central nervous system (CNS). Its structural similarity to tropane alkaloids suggests that it may modulate neurotransmitter systems involved in pain perception and other neurological functions.

The synthesis of this compound typically involves several key steps, including nucleophilic attack and intramolecular cyclization using starting materials such as cyclopentanes and piperidine derivatives. Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameNotable Features
6-Benzylidene-1,6-diazabicyclo[3.2.1]octan-7-one Contains diazabicyclo structure; potential for similar biological activity
7-Oxo-bicyclo[3.2.1]octane derivatives Focus on modifications at the 7-position affecting receptor interactions
Pyrazole derivatives of azabicyclo[3.2.1]octane Enhanced pharmacological profiles due to additional heterocycles

These comparisons highlight the versatility of the bicyclic framework while emphasizing the unique characteristics of this compound due to its specific functional groups and stereochemistry.

Case Studies

While specific case studies focusing solely on this compound are scarce, research into related compounds provides insight into its potential applications:

Study Example:
A study investigating azabicyclic compounds found that modifications in the bicyclic structure could significantly alter receptor binding affinities and biological activities, suggesting a pathway for optimizing therapeutic efficacy through structural adjustments.

Q & A

Q. Advanced

  • Bromination scalability : NBS-mediated bromination requires strict temperature control (<0°C) to avoid diastereomer formation. Switching to continuous flow reactors improves yield (85% vs. 70% batch) .
  • Purification : Column chromatography is impractical for large-scale; switch to crystallization (e.g., hexane/ethyl acetate) using seeding techniques .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one
Reactant of Route 2
2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one

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